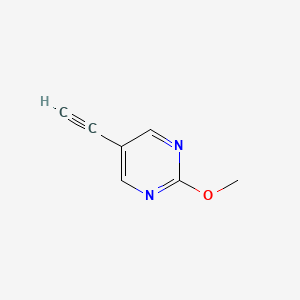
5-乙炔基-2-甲氧基嘧啶
概述
描述
5-Ethynyl-2-methoxypyrimidine is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyrimidine, characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position.
科学研究应用
5-Ethynyl-2-methoxypyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
It is known that similar compounds often interact with enzymes involved in nucleotide metabolism .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other pyrimidine analogs, potentially inhibiting their function or being incorporated into nucleic acids .
Biochemical Pathways
Given its structural similarity to other pyrimidine analogs, it may affect pathways related to nucleotide metabolism .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .
Result of Action
Similar compounds often result in the inhibition of nucleotide metabolism, potentially leading to disruption of dna replication and cell death .
生化分析
Biochemical Properties
5-Ethynyl-2-methoxypyrimidine plays a crucial role in biochemical reactions, particularly in the context of DNA synthesis and repair. It is known to interact with several enzymes and proteins involved in these processes. For instance, it is a substrate for nucleotide excision repair enzymes, which recognize and remove damaged DNA . Additionally, 5-Ethynyl-2-methoxypyrimidine can be incorporated into DNA during replication, allowing researchers to track DNA synthesis and cell proliferation
Cellular Effects
The effects of 5-Ethynyl-2-methoxypyrimidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, 5-Ethynyl-2-methoxypyrimidine can induce cytotoxicity and genotoxicity, leading to cell cycle arrest and apoptosis . This compound has been shown to have higher cytotoxicity compared to other thymidine analogs, particularly in cells with defective DNA repair mechanisms . These cellular effects highlight the importance of 5-Ethynyl-2-methoxypyrimidine in studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 5-Ethynyl-2-methoxypyrimidine involves its incorporation into DNA and subsequent interactions with DNA repair enzymes. Once incorporated into the DNA, it is recognized as a damaged nucleotide by the nucleotide excision repair machinery, which excises it from the DNA strand . This process can lead to a cycle of excision and reincorporation, ultimately resulting in cell death . Additionally, 5-Ethynyl-2-methoxypyrimidine can inhibit DNA synthesis by terminating the DNA chain, further contributing to its cytotoxic effects . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethynyl-2-methoxypyrimidine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under experimental conditions, allowing for consistent results in DNA synthesis and cell proliferation assays . Prolonged exposure to 5-Ethynyl-2-methoxypyrimidine can lead to long-term effects on cellular function, including persistent DNA damage and alterations in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of 5-Ethynyl-2-methoxypyrimidine vary with different dosages in animal models. At lower doses, it can effectively label replicating DNA without causing significant toxicity . Higher doses of 5-Ethynyl-2-methoxypyrimidine can lead to adverse effects, including cytotoxicity and genotoxicity . These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications. Additionally, the compound’s toxicity profile must be carefully evaluated to avoid potential side effects in animal studies.
Metabolic Pathways
5-Ethynyl-2-methoxypyrimidine is involved in several metabolic pathways, primarily related to its incorporation into DNA. It is metabolized by enzymes such as cytidine deaminase and deoxycytidine kinase, which convert it into its active form . These metabolic pathways are essential for the compound’s incorporation into DNA and its subsequent biological effects. Additionally, the interactions between 5-Ethynyl-2-methoxypyrimidine and these enzymes can influence its metabolic flux and overall efficacy in biochemical assays.
Transport and Distribution
The transport and distribution of 5-Ethynyl-2-methoxypyrimidine within cells and tissues are facilitated by various transporters and binding proteins. This compound is known to have high gastrointestinal absorption and can cross the blood-brain barrier . Once inside the cells, it is distributed to the nucleus, where it is incorporated into DNA during replication . The efficient transport and distribution of 5-Ethynyl-2-methoxypyrimidine are crucial for its effectiveness in labeling DNA and studying cellular processes.
Subcellular Localization
The subcellular localization of 5-Ethynyl-2-methoxypyrimidine is primarily within the nucleus, where it is incorporated into replicating DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized by DNA polymerases and incorporated into the DNA strand . The presence of 5-Ethynyl-2-methoxypyrimidine in the nucleus is essential for its role in tracking DNA synthesis and studying cell proliferation. Additionally, its subcellular localization can influence its activity and function in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxypyrimidine typically involves the reaction of 2-methoxypyrimidine with an ethynylating agent under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as tetrahydrofuran .
Industrial Production Methods
Industrial production of 5-Ethynyl-2-methoxypyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5-Ethynyl-2-methoxypyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .
相似化合物的比较
Similar Compounds
5-Ethynyl-2-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-5-ethynylpyrimidine: Another isomer with the same molecular formula but different structural arrangement.
Uniqueness
5-Ethynyl-2-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethynyl group and a methoxy group on the pyrimidine ring makes it a versatile compound for various applications .
属性
IUPAC Name |
5-ethynyl-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-8-7(10-2)9-5-6/h1,4-5H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQCCYOUHFQJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059705-07-5 | |
| Record name | 5-ethynyl-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
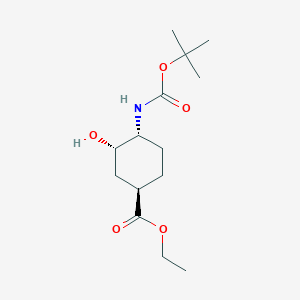
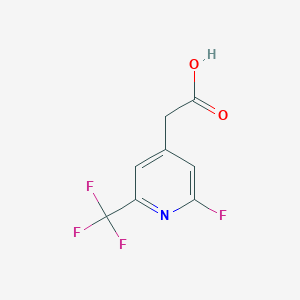
![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)
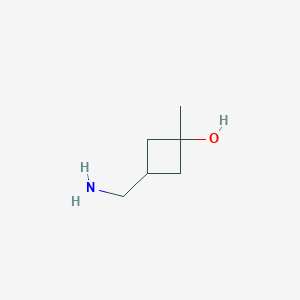
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
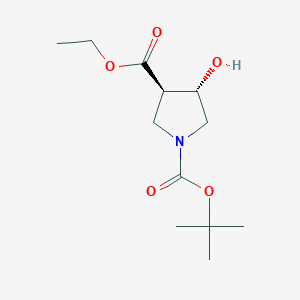
![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)


![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
